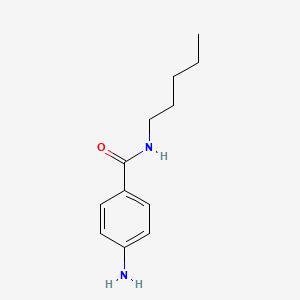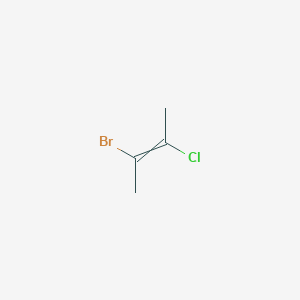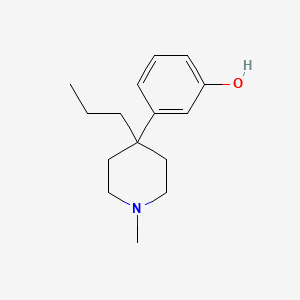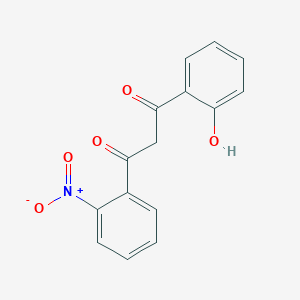![molecular formula C10H8O2 B14419075 Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate CAS No. 86031-44-9](/img/structure/B14419075.png)
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl bicyclo[420]octa-1,3,5,7-tetraene-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of terminal aryl alkynes with a rhodium (I) complex catalyst. This reaction proceeds through a sequence of head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . The reaction conditions often include the use of a flexible NHC-based pincer ligand, which interconverts between different coordination modes to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylate group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or amides.
科学的研究の応用
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: This compound shares a similar bicyclic structure but lacks the carboxylate group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate is unique due to its specific functionalization at the carboxylate position. This functional group imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the carboxylate group also enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
86031-44-9 |
|---|---|
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
methyl bicyclo[4.2.0]octa-1(6),2,4,7-tetraene-2-carboxylate |
InChI |
InChI=1S/C10H8O2/c1-12-10(11)9-4-2-3-7-5-6-8(7)9/h2-6H,1H3 |
InChIキー |
NEYFNPZFKZZMNI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


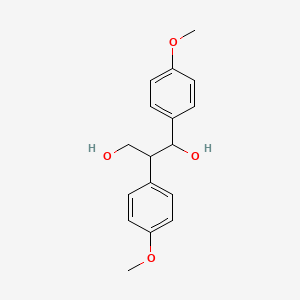
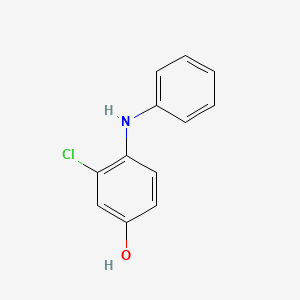
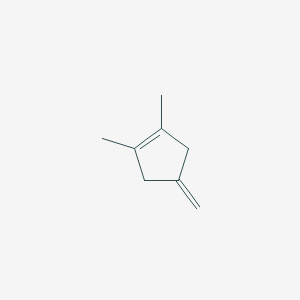
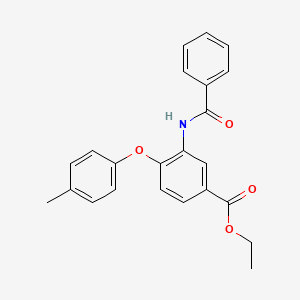

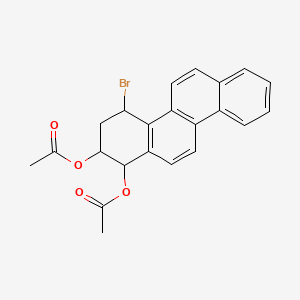
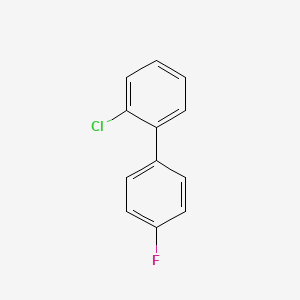

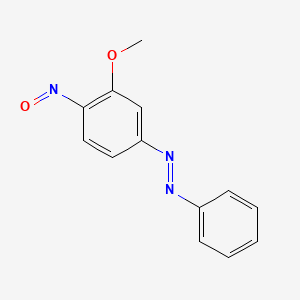
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
